molecular formula C12H10N2O B1615590 [1-(3-Methoxyphenyl)ethylidene]propanedinitrile CAS No. 86604-43-5

[1-(3-Methoxyphenyl)ethylidene]propanedinitrile

Cat. No. B1615590
CAS RN: 86604-43-5
M. Wt: 198.22 g/mol
InChI Key: KSTYFPHNAZISJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-Methoxyphenyl)ethylidene]propanedinitrile is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound [1-(3-Methoxyphenyl)ethylidene]propanedinitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1-(3-Methoxyphenyl)ethylidene]propanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(3-Methoxyphenyl)ethylidene]propanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

86604-43-5

Product Name

[1-(3-Methoxyphenyl)ethylidene]propanedinitrile

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-[1-(3-methoxyphenyl)ethylidene]propanedinitrile

InChI

InChI=1S/C12H10N2O/c1-9(11(7-13)8-14)10-4-3-5-12(6-10)15-2/h3-6H,1-2H3

InChI Key

KSTYFPHNAZISJF-UHFFFAOYSA-N

SMILES

CC(=C(C#N)C#N)C1=CC(=CC=C1)OC

Canonical SMILES

CC(=C(C#N)C#N)C1=CC(=CC=C1)OC

Other CAS RN

86604-43-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of acetic acid (60 mL) was added hexamethyldisilazane (26.2 mL, 125 mmol) dropwise over 30 min with temperature kept below 40° C. throughout addition. This resulting solution was subsequently added to a stirred solution of malononitrile (13.50 g, 204 mmol) and 3-methoxyacetophenone (13.71 mL, 100 mmol) in acetic acid (30 mL). The final reaction mixture heated to 70° C. under nitrogen for 16 h. The reaction mixture was cooled to RT, partitioned between toluene and water (150 mL each). The aqueous layer was separated and re-extracted with toluene (2×60 mL). The combined organic layer was dried over Na2SO4 and solvent removed in vacuo, to afford the title compound (20 g). LCMS (A) m/z: 199 [M+1]+, Rt 1.20 min (acidic).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
13.71 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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